molecular formula C24H21FN4O2 B2485280 1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796915-39-3

1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Katalognummer: B2485280
CAS-Nummer: 1796915-39-3
Molekulargewicht: 416.456
InChI-Schlüssel: QZLBYAKASPODRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a benzodiazepine core substituted with a 5-fluoro-2-methylphenyl group and a 1-methyl-2-oxo-5-phenyl moiety. Its structure combines a benzodiazepine scaffold—a class known for modulating central nervous system (CNS) targets—with a urea linker, which often enhances binding affinity and selectivity for receptors such as cholecystokinin (CCK) or GABAA .

Eigenschaften

IUPAC Name

1-(5-fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2/c1-15-12-13-17(25)14-19(15)26-24(31)28-22-23(30)29(2)20-11-7-6-10-18(20)21(27-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLBYAKASPODRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

YM022 is characterized by a complex structure that includes a benzodiazepine core. Its molecular formula is C22H22FN3O2, and it has a molecular weight of approximately 377.43 g/mol. The compound's structure is essential for its interaction with biological targets.

YM022 functions as a highly selective non-peptide antagonist at the CCK-B receptor. It exhibits a potent inhibitory effect on gastrin-induced gastric acid secretion and histidine decarboxylase activation, which are critical processes in gastrointestinal physiology. The compound's affinity for the CCK-B receptor is notably high, with KiK_i values of 68 pM and 63 nM for CCK-B and CCK-A receptors, respectively .

Pharmacological Effects

  • Gastrointestinal Effects :
    • YM022 effectively inhibits gastric acid secretion induced by gastrin, showcasing its potential therapeutic application in managing conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
    • Long-lasting effects have been observed after a single subcutaneous injection, indicating a prolonged duration of action .
  • Neuropharmacological Activity :
    • Studies suggest that YM022 may influence pain pathways mediated by CCK, impacting neurogenic inflammation and pain perception .

Case Studies

Research has highlighted the efficacy of YM022 in various experimental models:

  • In Vivo Studies : In animal models, YM022 demonstrated significant inhibition of gastric acid secretion when administered prior to gastrin stimulation. This finding underscores its potential utility in clinical settings for managing gastric hypersecretion disorders.
  • Neuroscience Applications : Investigations into the role of CCK in pain modulation have revealed that antagonism of the CCK-B receptor can alter pain responses, suggesting that YM022 may have applications in pain management therapies .

Data Table: Summary of Biological Activities

Activity Effect Reference
CCK-B Receptor AntagonismInhibition of gastrin-induced gastric acid secretionNishida et al., 1994
Pain ModulationAlteration of pain perception pathwaysWagner et al., 2013
Duration of ActionLong-lasting effects post-injectionKitano et al., 2000

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Modifications Potential Biological Implications
Target: 1-(5-Fluoro-2-methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-...)urea 5-Fluoro-2-methylphenyl Not explicitly provided Fluorine enhances electronegativity Improved receptor binding affinity
Analog 1: 1-(3-Methylphenyl)-3-(1-methyl-2-oxo-5-phenyl-...)urea 3-Methylphenyl ~412* Methyl group at meta position Reduced polarity; altered pharmacokinetics
Analog 2: 1-(3,5-Difluorophenyl)-3-(1-methyl-2-oxo-5-phenyl-...)urea 3,5-Difluorophenyl ~430* Dual fluorine substitution Enhanced metabolic stability
Analog 3: 1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-...)urea 2,4-Dimethylphenyl 412.49 Steric hindrance from dimethyl groups Potential reduction in off-target effects
Analog 4: 1-(5-Cyclohexyl-...-3-yl)-3-{3-[methyl(2H-tetrazol-5-yl)amino]...}urea Cyclohexyl + tetrazolyl Higher (exact value N/A) Tetrazolyl group introduces polarity Improved solubility; possible CNS penetration

*Molecular weights estimated based on structural similarity.

Key Findings:

In contrast, methyl groups (e.g., Analog 1 and 4) primarily influence lipophilicity and metabolic pathways.

Steric Considerations : The 2,4-dimethylphenyl group in Analog 4 introduces steric bulk, which could reduce off-target interactions but may also limit access to certain binding pockets .

Solubility and Bioavailability : Analog 2’s tetrazolyl group (in ) likely improves aqueous solubility compared to the target compound, which lacks strongly polar substituents.

Safety Profiles : Analog 3 (CAS: 1796893-17-8) includes explicit safety guidelines (e.g., P210: “Keep away from heat/sparks”), suggesting higher reactivity or flammability risks compared to the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.